molecular formula C25H20FNO3S B2647086 Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate CAS No. 307343-63-1

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2647086
CAS No.: 307343-63-1
M. Wt: 433.5
InChI Key: AARFRCDKHZTGBW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate is a thiophene-based small molecule characterized by a 4-fluorophenyl group at position 4 and a 2-(naphthalen-1-yl)acetamido substituent at position 2 of the thiophene ring. The ethyl ester at position 3 enhances solubility and modulates pharmacokinetic properties. This compound is synthesized via a multi-step route involving condensation reactions, as evidenced by analogous procedures for related thiophene derivatives . High-performance liquid chromatography (HPLC) confirms purity (>95%), a critical benchmark for pharmacological evaluation .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-2-30-25(29)23-21(17-10-12-19(26)13-11-17)15-31-24(23)27-22(28)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,15H,2,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARFRCDKHZTGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.

    Attachment of the naphthalen-1-yl group: This could be done through an acylation reaction.

    Esterification: The final step would involve the esterification of the carboxyl group with ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the naphthalen-1-yl group.

    Reduction: Reduction reactions could target the carbonyl group in the ester or amide functionalities.

    Substitution: The aromatic rings (fluorophenyl and naphthalen-1-yl) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at positions 2 and 4 of the thiophene core, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Substituent Variations at Position 4

  • Target Compound : 4-Fluorophenyl group.
    • Fluorine’s electronegativity enhances metabolic stability and electron-deficient aromatic interactions compared to bulkier halogens like chlorine .
  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6): 4-Chlorophenyl substitution increases lipophilicity (Cl has higher molar refractivity than F) but may reduce metabolic stability due to slower oxidative cleavage .

Substituent Variations at Position 2

  • Target Compound : 2-(Naphthalen-1-yl)acetamido group.
    • The naphthalene system provides extended π-conjugation, favoring interactions with hydrophobic protein pockets. Its planar structure may enhance binding affinity compared to smaller aromatic systems .
  • Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (CAS 671198-85-9): The quinoline-thioacetamido group introduces a heterocyclic sulfur atom, which may improve solubility but reduce membrane permeability due to increased polarity .
  • Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Lacks the acetamido side chain, resulting in simpler hydrogen-bonding capabilities and reduced steric hindrance .

Biological Activity

Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process may include the formation of the thiophene ring and subsequent functionalization to introduce the ethyl ester and fluorophenyl groups. Detailed synthetic pathways can be found in literature focusing on related thiophene derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. In vitro evaluations have shown that compounds bearing similar structures exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives can range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Ethyl Derivative A0.220.50Bactericidal
Ethyl Derivative B0.250.55Bactericidal

Cytotoxicity and Hemolytic Activity

The cytotoxicity of ethyl derivatives has been assessed through hemolytic assays, revealing low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for potential therapeutic applications . Additionally, these compounds demonstrated noncytotoxicity with IC50 values exceeding 60 μM, indicating they do not adversely affect normal cells at therapeutic concentrations.

The mechanism underlying the biological activity of these compounds often involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). IC50 values for these activities have been reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition, suggesting a dual-target approach that could enhance their therapeutic efficacy .

Case Studies

A notable case study involved the evaluation of a series of thiophene-containing compounds in combination with established antibiotics like Ciprofloxacin and Ketoconazole. These combinations exhibited synergistic effects, lowering the MIC values of the antibiotics and enhancing their efficacy against resistant strains .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 4-(4-fluorophenyl)-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of 4-fluorophenylacetylene with ethyl acetoacetate under basic conditions to form the thiophene core.
  • Cyclization : Use of iodine or sulfur-based reagents to cyclize intermediates into the thiophene ring.
  • Amidation : Coupling of the naphthalen-1-ylacetamide group via activated esters (e.g., using HATU or EDCI) under inert atmospheres .
    Key reagents include trifluoroacetic anhydride for acetylation and DIPEA as a base for deprotonation. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Advanced: How can reaction conditions be optimized to improve yield in the final amidation step?

Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aromatic halides are involved.
  • Moisture Sensitivity : Using anhydrous solvents (e.g., DMF or DCM) and molecular sieves to scavenge water .
  • Real-Time Monitoring : Employing TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • X-ray Crystallography : For definitive structural confirmation (e.g., using SHELXL software for refinement) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., δ 7.2–8.3 ppm for naphthalene protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~509.15 g/mol).
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from:

  • Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for NMR comparisons.
  • Tautomerism : Investigate keto-enol equilibria in the thiophene ring using variable-temperature NMR .
  • Impurity Profiling : Use LC-MS/MS to identify side products (e.g., unreacted naphthalene acetamide precursors) .
    Cross-validation with computational tools (e.g., DFT for predicted NMR shifts) is recommended .

Advanced: What strategies are effective for evaluating the compound’s pharmacological activity?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., JAK/STAT pathway) using fluorescence polarization.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies :
    • Molecular Docking : Simulate binding to targets like NF-κB or COX-2 using AutoDock Vina .
    • Western Blotting : Quantify protein expression changes (e.g., Bcl-2 for apoptosis pathways) .

Advanced: How do substituents on the thiophene ring influence bioactivity?

  • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Naphthalene Moiety : Improves lipophilicity, facilitating blood-brain barrier penetration in CNS-targeted studies .
  • Steric Effects : Bulky groups (e.g., trifluoromethyl) may hinder binding to flat active sites, requiring SAR optimization .
    Comparative studies using analogues (e.g., ethyl vs. methyl esters) can isolate substituent effects .

Basic: What purification methods are recommended for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Flash Chromatography : Silica gel with gradient elution (e.g., 10–40% ethyl acetate in hexane).
  • Prep-HPLC : For high-purity batches (>99%), employ C18 columns and 0.1% TFA modifiers .

Advanced: How can researchers address low yields in the cyclization step?

  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·OEt₂) to enhance ring closure efficiency.
  • Microwave Assistance : Reduce reaction time from hours to minutes while improving yield by 15–20% .
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea for excess iodine) .

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